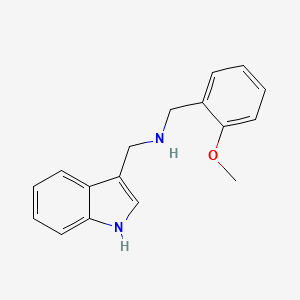

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1H-indol-3-ylmethyl)-1-(2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-20-17-9-5-2-6-13(17)10-18-11-14-12-19-16-8-4-3-7-15(14)16/h2-9,12,18-19H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSZEVXBSPOKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366351 | |

| Record name | 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625409-25-8 | |

| Record name | 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Abstract

This guide provides a comprehensive technical overview for the synthesis of the target molecule, (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine. The indole scaffold is a privileged structure in medicinal chemistry, and developing robust synthetic routes to its derivatives is of paramount importance.[1][2][3] This document focuses on the highly efficient and widely applicable method of reductive amination. We will explore the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss critical parameters for reaction optimization and troubleshooting. The objective is to equip researchers with the necessary knowledge to reliably synthesize this compound with high yield and purity.

Introduction and Strategic Overview

The Target Molecule: Chemical Identity

The molecule of interest is this compound, a secondary amine featuring both an indole and a methoxy-substituted benzyl moiety. These functional groups are common in pharmacologically active compounds.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₈N₂O |

| Molecular Weight | 266.34 g/mol |

| CAS Number | 339395-57-4 |

Synthetic Strategy: The Power of Reductive Amination

Direct alkylation of amines is often plagued by overalkylation, leading to mixtures of secondary and tertiary amines that are difficult to separate.[4] Reductive amination circumvents this issue by providing a controlled, stepwise pathway to the desired product.[4][5] This method is one of the most useful and important tools for synthesizing various types of amines.[6]

The overall strategy involves two key transformations in a single pot:

-

Imine Formation: The condensation of Indole-3-carbaldehyde with 2-methoxybenzylamine to form a Schiff base (imine) intermediate.

-

Reduction: The in-situ reduction of the imine to the target secondary amine.

This approach is highly efficient and avoids the isolation of the often-unstable imine intermediate.

The Core Synthesis Pathway: Mechanism and Optimization

The reductive amination proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates to form an imine.[6] This imine is then reduced to the final amine product.[6]

Caption: Reductive Amination Pathway.

Causality Behind Experimental Choices

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

While sodium borohydride (NaBH₄) can be used, it also readily reduces the starting aldehyde, leading to lower yields.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[6][7][8]

-

Mildness and Selectivity: The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a much milder reducing agent than NaBH₄.[6][8] It reduces aldehydes slowly but is highly reactive towards the protonated imine (iminium ion).[6][8]

-

One-Pot Procedure: This selectivity allows for a convenient "direct" or "one-pot" procedure where the aldehyde, amine, and reducing agent are all mixed. The iminium ion is reduced much faster than the aldehyde, maximizing the yield of the desired amine.[6][8]

-

Acid Tolerance: STAB is effective under the weakly acidic conditions (often using acetic acid as a catalyst) that favor imine formation.[5][8][9]

Solvent and pH Control

-

Solvent: Dichloroethane (DCE) is a preferred solvent for STAB-mediated reductive aminations.[5][8] Tetrahydrofuran (THF) is also a viable option.[5]

-

pH: The reaction is typically run under neutral to weakly acidic conditions (pH 5-7).[9] This pH range is a critical compromise: it's acidic enough to catalyze the dehydration of the carbinolamine to the imine but not so acidic as to significantly reduce the concentration of the free amine nucleophile or cause unwanted side reactions with the indole ring.[9]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Equiv. | Supplier Example |

| Indole-3-carbaldehyde | C₉H₇NO | 145.16 | 1.0 equiv. | Sigma-Aldrich |

| 2-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 1.1 equiv. | Sigma-Aldrich |

| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.5 equiv. | Sigma-Aldrich |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Solvent | Sigma-Aldrich |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | ~0.1 equiv. (catalyst) | Sigma-Aldrich |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Workup | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Sigma-Aldrich |

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow Diagram.

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Indole-3-carbaldehyde (1.0 equiv.) and 1,2-dichloroethane (DCE) to form a ~0.1 M solution.

-

Amine Addition: Add 2-methoxybenzylamine (1.1 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 equiv.).

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv.) to the mixture in portions over 15 minutes. Note: The reaction may be mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the consumption of the starting aldehyde by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes.

-

Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Add more NaHCO₃ solution and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization and Quality Control

Confirming the structure and purity of the final compound is essential.

| Technique | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (br s, 1H): Indole N-H. δ ~7.6-6.8 (m, 8H): Aromatic protons from both indole and benzyl rings. δ ~3.9 (s, 2H): Methylene bridge (indole-CH₂-N). δ ~3.8 (s, 3H): Methoxy (-OCH₃) protons. δ ~3.7 (s, 2H): Methylene bridge (benzyl-CH₂-N). δ ~1.8 (br s, 1H): Amine N-H. Note: Chemical shifts are predictive and may vary.[10][11][12][13] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~157: C-OCH₃ on benzyl ring. δ ~136-110: Aromatic carbons. δ ~55: Methoxy carbon (-OCH₃). δ ~50-45: Methylene bridge carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺: 267.15 |

| FT-IR (KBr, cm⁻¹) | ~3400: Indole N-H stretch. ~3300: Secondary amine N-H stretch. ~3050: Aromatic C-H stretch. ~2950, 2850: Aliphatic C-H stretch. ~1240: Aryl-O-CH₃ stretch. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete imine formation. | Increase reaction time before adding STAB; ensure acetic acid catalyst is present. |

| Degradation of starting aldehyde. | Use high-purity aldehyde; run the reaction under an inert atmosphere (N₂ or Ar). | |

| Inactive reducing agent. | STAB is hygroscopic. Use freshly opened reagent or dry it under vacuum before use. | |

| Incomplete Reaction | Insufficient reducing agent. | Increase equivalents of STAB to 1.5-2.0. |

| Steric hindrance. | For highly hindered substrates, heating the reaction (e.g., to 40-50 °C) may be necessary. | |

| Impure Product | Presence of starting aldehyde. | Allow for longer reaction time or add a small additional portion of STAB. |

| Presence of reduced aldehyde (indole-3-methanol). | Indicates STAB is too reactive or conditions are too acidic. Ensure slow addition of STAB and use only catalytic acid. |

References

- 1. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijpsr.info [ijpsr.info]

- 3. rsisinternational.org [rsisinternational.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

An In-depth Technical Guide to (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine (CAS 625409-25-8)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine, based on available scientific literature and established principles of organic chemistry. While specific experimental data for this exact compound is limited in publicly accessible databases, the information herein is extrapolated from closely related analogs and validated synthetic methodologies.

Introduction

This compound, registered under CAS number 625409-25-8, is a secondary amine that incorporates two key pharmacophores: the indole nucleus and a methoxy-substituted benzyl group.[1] The indole scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds, renowned for its diverse biological activities.[2][3] The inclusion of a 2-methoxybenzyl group can influence the molecule's conformational flexibility, lipophilicity, and potential for specific receptor interactions, making it a compound of significant interest for medicinal chemistry and drug discovery.[1] This guide aims to provide a detailed technical resource on its properties, synthesis, and characterization for researchers in the field.

Chemical and Physical Properties

A summary of the key chemical identifiers and predicted physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 625409-25-8 | [4][5] |

| Molecular Formula | C₁₇H₁₈N₂O | [1][5] |

| Molecular Weight | 266.34 g/mol | [1][5] |

| IUPAC Name | N-((1H-indol-3-yl)methyl)-1-(2-methoxyphenyl)methanamine | [1] |

| Predicted LogP | 3.2 | ChemDraw |

| Predicted pKa | (Most Basic) 9.5 | ChemDraw |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | Based on general properties of similar indole derivatives. |

Synthesis and Purification

While a specific, peer-reviewed synthesis protocol for this compound has not been identified in the literature, a highly plausible and efficient synthetic route is via reductive amination. This widely employed methodology involves the condensation of an aldehyde with an amine to form an imine, which is subsequently reduced to the corresponding amine.[1]

Proposed Synthetic Workflow: Reductive Amination

The synthesis can be envisioned through two analogous reductive amination pathways:

-

Pathway A: Reaction of indole-3-carboxaldehyde with 2-methoxybenzylamine.

-

Pathway B: Reaction of 2-methoxybenzaldehyde with 3-(aminomethyl)indole.

Both pathways are chemically sound; however, the availability and stability of the starting materials may favor one over the other. Pathway A is often preferred due to the commercial availability and stability of indole-3-carboxaldehyde.

Caption: Proposed synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol (Analog-Based)

The following protocol is a generalized procedure based on established methods for the synthesis of similar N-benzylated indole derivatives.

Materials:

-

Indole-3-carboxaldehyde

-

2-Methoxybenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzylamine (1.1 eq).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition of the reducing agent may cause gas evolution.

-

Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

-

Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would be confirmed by a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N1-H (indole) |

| ~7.65 | d | 1H | C4-H (indole) |

| ~7.40 | d | 1H | C7-H (indole) |

| ~7.20-7.30 | m | 2H | Aromatic-H (benzyl) & C2-H (indole) |

| ~7.10-7.15 | m | 2H | C5-H, C6-H (indole) |

| ~6.85-6.95 | m | 2H | Aromatic-H (benzyl) |

| ~3.90 | s | 2H | CH₂ (indole-CH₂) |

| ~3.85 | s | 3H | OCH₃ |

| ~3.80 | s | 2H | CH₂ (benzyl-CH₂) |

| ~1.80 | br s | 1H | N-H (amine) |

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~157.5 | C-O (methoxybenzyl) |

| ~136.5 | C7a (indole) |

| ~130.0 | C-quat (benzyl) |

| ~128.5-129.0 | Aromatic C-H (benzyl) |

| ~127.0 | C3a (indole) |

| ~123.0 | C2 (indole) |

| ~122.5 | C6 (indole) |

| ~120.0 | C5 (indole) |

| ~120.5 | Aromatic C-H (benzyl) |

| ~119.0 | C4 (indole) |

| ~112.0 | C3 (indole) |

| ~111.0 | C7 (indole) |

| ~110.5 | Aromatic C-H (benzyl) |

| ~55.5 | OCH₃ |

| ~51.0 | CH₂ (benzyl-CH₂) |

| ~43.0 | CH₂ (indole-CH₂) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₇H₁₉N₂O⁺ [M+H]⁺: 267.1492; Found: (Expected to be within ± 5 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H stretch (indole) |

| ~3300 | Weak, Broad | N-H stretch (secondary amine) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930, 2850 | Medium | Aliphatic C-H stretch |

| ~1600, 1490, 1450 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-N stretch |

Potential Biological and Pharmacological Significance

While no specific biological data for this compound has been published, its structural components suggest several avenues for pharmacological investigation.

-

Antidepressant Activity: The indole nucleus is a core component of the neurotransmitter serotonin. Many indole derivatives interact with serotonin receptors and transporters, suggesting a potential for antidepressant or anxiolytic effects.[1]

-

Anticancer Properties: A multitude of indole-based compounds have demonstrated cytotoxic effects against various cancer cell lines, acting through diverse mechanisms such as tubulin polymerization inhibition, induction of apoptosis, and kinase inhibition.[1][6]

-

Antimicrobial and Antifungal Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents.[7] The lipophilic nature of the benzyl group may enhance membrane permeability, a desirable trait for antimicrobial drug candidates.

-

Anti-inflammatory Effects: Certain indole derivatives have shown potent anti-inflammatory activity, potentially through the inhibition of inflammatory mediators.[2]

Further research, including in vitro and in vivo assays, is necessary to elucidate the specific biological activities of this compound.

Conclusion

This compound is a synthetically accessible molecule with a chemical structure that suggests a high potential for diverse biological activities. This technical guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and potential applications. The detailed, analog-based protocols and expected spectroscopic data serve as a valuable resource for researchers interested in exploring the medicinal chemistry of this and related indole derivatives. Further empirical studies are warranted to validate these predictions and to fully uncover the therapeutic potential of this intriguing compound.

References

- 1. rsc.org [rsc.org]

- 2. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsisinternational.org [rsisinternational.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is a molecule of interest within contemporary medicinal chemistry, featuring a significant indole scaffold linked to a methoxy-substituted benzylamine. The indole nucleus is a privileged structure in drug discovery, while the methoxy-benzyl moiety can influence solubility and receptor interactions.[1] A thorough understanding of its physicochemical properties is a critical prerequisite for any rational drug design, formulation development, or pharmacological investigation. This guide provides a comprehensive overview of the core physicochemical parameters of this compound. Due to the limited availability of direct experimental data, this document presents a combination of foundational molecular information and computationally predicted properties from robust platforms. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these key characteristics, offering both the "how" and the "why" to empower researchers in their laboratory endeavors.

Molecular Identity and Predicted Physicochemical Profile

A molecule's behavior in both chemical and biological systems is fundamentally governed by its structure and resulting physicochemical characteristics. The following section details the basic molecular identifiers for this compound and presents a table of key properties predicted by validated computational models. These predicted values serve as essential benchmarks for guiding experimental design and hypothesis testing.

Canonical SMILES: COC1=CC=CC=C1CNCC2=CNC3=CC=CC=C32

InChI Key: YDQBYBAJLAZCSG-UHFFFAOYSA-N

The table below summarizes the core physicochemical properties. It is crucial to recognize that these are in silico predictions; while generated by reliable algorithms, they await empirical validation.[2][3]

Table 1: Molecular and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₂O | Smolecule[1] |

| Molecular Weight | 266.34 g/mol | Smolecule[1] |

| CAS Number | 625409-25-8 | Smolecule[1] |

| LogP (Octanol/Water) | 3.15 | SwissADME (Consensus) |

| Water Solubility (LogS) | -3.81 | SwissADME (ESOL)[2] |

| (Corresponds to "Poorly Soluble") | ||

| pKa (Most Basic) | 9.55 | Chemicalize[1] |

| pKa (Most Acidic) | 16.89 (Indole N-H) | Chemicalize[1] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | SwissADME |

| Hydrogen Bond Donors | 2 | SwissADME |

| Hydrogen Bond Acceptors | 3 | SwissADME |

| Rotatable Bonds | 5 | SwissADME |

Experimental Determination of Key Physicochemical Properties

While predictive models offer invaluable guidance, empirical data remains the gold standard in scientific research. The following sections provide detailed, self-validating protocols for determining the aqueous solubility, ionization constant (pKa), and partition coefficient (LogP) of the title compound. The methodologies are grounded in internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring data integrity and reproducibility.[4][5]

Aqueous Solubility Determination (OECD Guideline 105)

Causality and Experimental Choice: Aqueous solubility is a cornerstone of drug development, directly impacting absorption and bioavailability. The Flask Method, described in OECD Guideline 105, is a robust and straightforward approach for compounds with solubility expected to be above 10⁻² g/L.[4][6][7] Given the predicted LogS of -3.81 (approx. 155 mg/L), this method is appropriate. The core principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the aqueous phase. The use of a thermostated shaker bath is critical to ensure that equilibrium is reached efficiently and that the temperature, a key variable influencing solubility, is precisely controlled.

Caption: Workflow for Solubility Determination (Flask Method).

Detailed Protocol:

-

Preparation: Add an amount of this compound that is visibly in excess of its expected solubility to a glass flask containing a known volume of purified water (e.g., 10 mL).

-

Equilibration: Seal the flask and place it in a thermostated shaker bath, maintaining a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a preliminary period of 24 hours to facilitate dissolution.

-

Phase Separation: Cease agitation and allow the flask to stand undisturbed in the same thermostated bath for at least another 24 hours to allow undissolved particles to sediment.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant (the aqueous phase).

-

Purification: To ensure no solid microparticles are included in the analysis, centrifuge the aliquot at high speed or filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid overestimation of solubility.

-

Analysis: Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations. Analyze both the standards and the sample from step 5 using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Quantification: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of the compound in the analyzed sample, which represents its aqueous solubility at the specified temperature.

Ionization Constant (pKa) Determination

Causality and Experimental Choice: The pKa value defines the extent of ionization of a molecule at a given pH. This is paramount for predicting its behavior in different physiological compartments (e.g., stomach vs. intestine), its ability to cross cell membranes, and its solubility profile.[8] For a compound like this compound, which possesses a basic secondary amine, potentiometric titration is the most direct and reliable method for pKa determination.[8][9][10] The principle involves monitoring the pH of a solution of the compound as a strong acid (or base) is incrementally added. The pKa is found at the midpoint of the resulting titration curve, where the concentrations of the protonated and non-protonated species are equal.

Caption: Workflow for pKa Determination (Potentiometric Titration).

Detailed Protocol:

-

System Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol) to ensure complete dissolution.[8] A known concentration, typically in the millimolar range, is required.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer.

-

Titration: Begin stirring the solution. Add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl) from a burette.

-

Data Acquisition: After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added. Continue this process well past the expected equivalence point.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The equivalence point can be precisely located as the peak of the first derivative of this curve (ΔpH/ΔV).

-

pKa Calculation: The pKa is the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).

Partition Coefficient (LogP) Determination (OECD Guideline 117)

Causality and Experimental Choice: The n-octanol/water partition coefficient (LogP) is the industry standard measure of a molecule's lipophilicity.[5] It is a critical predictor of membrane permeability, protein binding, and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties. The Shake-Flask method, detailed in OECD Guideline 107, is the classical approach.[5] It involves dissolving the compound in a biphasic system of water and n-octanol, allowing the system to reach partition equilibrium, and then measuring the compound's concentration in each phase. The ratio of these concentrations gives the partition coefficient (P), and its logarithm is LogP. This method is suitable for compounds with LogP values in the range of -2 to 4, which aligns with the predicted value of 3.15 for our compound.

References

- 1. Chemicalize - Wikipedia [en.wikipedia.org]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. oecd.org [oecd.org]

- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Phytosafe [phytosafe.com]

- 8. enamine.net [enamine.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

A Multi-Modal Spectroscopic Approach to the Definitive Structural Elucidation of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Abstract

The rigorous and unambiguous determination of a molecule's chemical structure is the bedrock upon which all subsequent research, development, and clinical application rests. For novel compounds like (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine, a candidate with potential applications in medicinal chemistry due to its indole and benzylamine scaffolds, a composite of analytical techniques is not merely recommended—it is essential for irrefutable proof of identity. This guide provides an in-depth, methodology-focused exploration of the structural elucidation process for this target molecule. We move beyond a simple recitation of techniques, instead detailing the strategic rationale behind the selection of each experiment and the logical framework for interpreting the resulting data. By integrating High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy, we construct a self-validating analytical workflow that culminates in the complete and confident assignment of the molecular structure. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically robust blueprint for small molecule characterization.

The Analytical Imperative: Deconstructing the Target Molecule

The target molecule, this compound, is comprised of three key structural motifs: an indole ring, a 2-methoxybenzyl group, and a secondary amine linker. Each component presents unique spectroscopic signatures. Our objective is to harness these signatures, using a suite of complementary analytical methods to piece together the molecular puzzle.

-

Molecular Formula: C₁₇H₁₈N₂O

-

Monoisotopic Mass: 266.1419 g/mol

-

Key Structural Features:

-

1H-Indole Moiety: A bicyclic aromatic system containing a pyrrole ring fused to benzene. Its protons and carbons provide distinct NMR signals.

-

2-Methoxybenzyl Moiety: A substituted aromatic ring whose substitution pattern (ortho-methoxy) creates a specific set of NMR and IR signatures.

-

Secondary Amine Linker: The -CH₂-NH-CH₂- bridge is the crucial connection point. Its protons are key targets for 2D NMR experiments to confirm connectivity.

-

The elucidation strategy is designed as a logical progression, where each experiment provides data that validates the findings of the last, ensuring the final structural assignment is built on a foundation of interlocking evidence.

Caption: Strategic workflow for structural elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: Mass spectrometry is the first-line technique employed to validate the most fundamental property of the molecule: its mass. By using High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI), we can determine the molecule's exact mass to within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the elemental formula (C₁₇H₁₈N₂O), immediately ruling out countless other possibilities. ESI is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

Data Interpretation and Validation

The primary goal is to find the measured m/z value corresponding to the [M+H]⁺ ion and compare it to the theoretical value.

| Species | Theoretical m/z | Expected Observation |

| [M+H]⁺ | 267.1492 | The most abundant peak in the spectrum. |

| [M+Na]⁺ | 289.1311 | A potential adduct, often seen at M+22. |

Fragmentation Analysis: While soft ionization minimizes this, some fragmentation can provide valuable structural clues. Key bond cleavages are expected at the weakest points—the benzylic C-N bonds.

| Fragment Ion | Structure | Theoretical m/z | Significance |

| F1 | [C₉H₈N]⁺ | 130.0657 | Indolylmethyl cation, a hallmark fragment. |

| F2 | [C₈H₉O]⁺ | 121.0653 | Methoxybenzyl cation, confirming the other half. |

The presence of the molecular ion at the correct high-resolution mass, along with characteristic fragments, provides powerful initial evidence for the proposed structure.

Infrared Spectroscopy: A Functional Group Fingerprint

Expertise & Causality: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. It works by detecting the vibrational frequencies of bonds within the molecule. For our target, IR is crucial for confirming the presence of the N-H bonds (from both the indole and the secondary amine), the aromatic C-H bonds, the aliphatic C-H bonds of the methylene bridges, and the C-O bond of the methoxy group.

Experimental Protocol: FTIR-ATR

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is used as it requires minimal sample preparation.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation and Validation

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations.[1][2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |

| ~3400 | N-H Stretch | Indole N-H |

| ~3350 | N-H Stretch | Secondary Amine N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H (Indole & Benzyl) |

| 2950-2850 | C-H Stretch | Aliphatic C-H (-CH₂- bridges) |

| 1600, 1490, 1450 | C=C Stretch | Aromatic Rings |

| 1240 | C-O Stretch (Asymmetric) | Aryl-O-CH₃ (Methoxy group) |

| 1350-1250 | C-N Stretch | Amine C-N |

The observation of these key peaks provides a qualitative fingerprint, confirming that the expected functional groups are indeed present in the synthesized molecule.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides exquisitely detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unimpeachable assignment.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion.[3]

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2-3 bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify all direct one-bond proton-carbon (¹H-¹³C) correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations. This experiment is critical for connecting the molecular fragments.

-

Caption: Integration of multi-dimensional NMR data.

¹H and ¹³C NMR: Predicted Data and Interpretation

The following tables summarize the predicted chemical shifts and correlations. The exact values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Data

| Proton Label | Approx. δ (ppm) | Multiplicity | Integration | Key HMBC Correlations |

| H-N1 (Indole) | 8.1-8.3 | br s | 1H | C2, C3, C7a |

| H-4, H-7 | 7.6-7.8 | d | 2H | C5/C6, C3a/C7a |

| H-5, H-6 | 7.1-7.3 | m | 2H | C4/C7, C3a/C7a |

| H-2 | 7.0-7.2 | s | 1H | C3, C3a, C-α |

| H-α (Indole-CH₂) | ~4.0 | s | 2H | C2, C3, C3a, C-β |

| H-N (Amine) | 1.5-2.5 | br s | 1H | C-α, C-β |

| H-β (Benzyl-CH₂) | ~3.9 | s | 2H | C-1', C-2', C-6', C-α |

| H-3', H-4', H-5', H-6' | 6.8-7.4 | m | 4H | Various aromatic carbons |

| H-γ (Methoxy) | ~3.8 | s | 3H | C-2' |

Table 2: Predicted ¹³C NMR Data

| Carbon Label | Approx. δ (ppm) | Key HMBC Correlations |

| C-2 | ~122 | H-N1, H-α |

| C-3 | ~112 | H-N1, H-2, H-4, H-α |

| C-3a | ~127 | H-N1, H-2, H-4, H-α |

| C-4 to C-7 | 111-128 | Various aromatic protons |

| C-7a | ~136 | H-N1, H-7 |

| C-α (Indole-CH₂) | ~45 | H-2, H-β |

| C-β (Benzyl-CH₂) | ~48 | H-α, H-6' |

| C-1' | ~130 | H-β, H-3', H-γ |

| C-2' | ~157 | H-β, H-3', H-γ |

| C-3' to C-6' | 110-130 | Various aromatic protons |

| C-γ (Methoxy) | ~55 | H-γ |

The Crucial HMBC Correlations: The power of HMBC lies in its ability to bridge non-coupled systems. The definitive proof of structure comes from observing these key long-range correlations:

-

Indole to Linker: A correlation from the indole-methylene protons (H-α) to the indole carbons (C-2, C-3, C-3a).

-

Benzyl to Linker: A correlation from the benzyl-methylene protons (H-β) to the benzyl carbons (C-1', C-2', C-6').

-

Linker to Linker: The most critical correlation is between the indole-methylene protons (H-α) and the benzyl-methylene carbon (C-β), and vice-versa. This unambiguously proves the two halves of the molecule are connected through the amine nitrogen.

Conclusion: A Triad of Unambiguous Evidence

The structural elucidation of this compound is achieved not by a single technique, but by the careful and logical synthesis of data from a triad of core analytical methods.

References

Predicted Mechanism of Action for Indole-Based Amines: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract Indole-based amines represent a vast and pharmacologically significant class of molecules, structurally analogous to the endogenous neurotransmitter serotonin. This guide provides an in-depth analysis of their predicted mechanisms of action, moving beyond a singular target to embrace the polypharmacological nature that defines their diverse therapeutic and psychoactive effects. We will explore their primary interactions with serotonin receptors, particularly the 5-HT₂A receptor, and delve into crucial secondary mechanisms including the inhibition of monoamine oxidase (MAO), the serotonin transporter (SERT), and indoleamine 2,3-dioxygenase (IDO). This document is structured to provide not only a theoretical framework but also practical, field-proven experimental workflows for elucidating these mechanisms, thereby empowering researchers to validate targets and accelerate drug development.

The Indole Amine Scaffold: A Privileged Structure in Neuropharmacology

The indole ring, a fusion of a benzene and a pyrrole ring, is an electron-rich aromatic system that serves as a fundamental building block for numerous biologically active compounds.[1][2] When combined with an amine-containing side chain, typically an ethylamine, it forms the indole-based amine (or tryptamine) scaffold. This structure's remarkable similarity to serotonin (5-hydroxytryptamine) allows it to interact with a wide array of neurological targets.[3][4] This structural mimicry is the foundation of its diverse pharmacology, from the potent psychedelic effects of lysergic acid diethylamide (LSD) and psilocin to the therapeutic applications of triptans in migraine treatment and the potential of novel compounds in treating neurodegenerative diseases and cancer.[4][5][6] Understanding the multifaceted interactions of this scaffold is therefore critical for modern drug discovery.

Primary Mechanism: Serotonin (5-HT) Receptor Modulation

The most widely accepted mechanism of action for many indole-based amines, particularly those with psychoactive properties, is direct interaction with serotonin receptors.[7] These G-protein coupled receptors (GPCRs) are integral to regulating mood, cognition, and perception.

The 5-HT₂A Receptor: A Central Target

There is extensive evidence that the characteristic effects of hallucinogenic indoleamines are mediated primarily through agonism at the 5-HT₂A receptor.[5][8] The affinity of a compound for the 5-HT₂A receptor often correlates with its hallucinogenic potency.[9] Activation of this Gq-coupled receptor initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

However, not all 5-HT₂A agonists are hallucinogenic. This has led to the concept of functional selectivity or "biased agonism," where a ligand can preferentially activate one signaling pathway over another, even when acting on the same receptor. This opens a therapeutic window for developing non-hallucinogenic 5-HT₂A agonists for treating conditions like depression and cluster headaches.

Interactions with Other 5-HT Receptors

While the 5-HT₂A receptor is critical, the overall pharmacological profile of an indole-based amine is shaped by its activity at other receptors.[5]

-

5-HT₁A Receptors: Many indoleamines also act as agonists at 5-HT₁A receptors, which are often located presynaptically on serotonin neurons (autoreceptors).[5] Activation of these autoreceptors inhibits the firing of serotonin neurons, reducing serotonin release. This action is thought to contribute to the anxiolytic and antidepressant effects of some compounds.[5]

-

Other Subtypes: Affinity for 5-HT₁B, 5-HT₁D, 5-HT₂C, and other subtypes further refines the compound's effects, influencing everything from antimigraine action (5-HT₁B/₁D) to appetite and mood regulation (5-HT₂C).[4][7]

Experimental Workflow: Elucidating Receptor Interaction Profiles

To characterize the interaction of a novel indole-based amine with serotonin receptors, a tiered approach is essential. This workflow ensures a comprehensive understanding, from simple binding to functional consequences.

Caption: Workflow for characterizing indole-based amine interactions with GPCRs.

Protocol 1: Radioligand Binding Assay for 5-HT₂A Receptor Affinity

-

Causality: This assay is the gold standard for determining a compound's affinity (Ki) for a target receptor. It works on the principle of competition: the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor is measured. This provides a direct, quantitative measure of binding strength.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT₂A receptor.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.

-

Equilibration: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. The membranes and bound ligand are trapped on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Secondary Mechanisms: Beyond Direct Receptor Agonism

The pharmacological effects of indole-based amines are often not attributable to receptor interactions alone. Modulation of key enzymes and transporters involved in monoamine neurotransmission and metabolism represents a critical secondary layer of activity.

Monoamine Oxidase (MAO) Inhibition

MAO is an enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[10] Indole-based amines, particularly β-carbolines like harmine and harmaline, are known inhibitors of MAO.[9][]

-

MAO-A: Preferentially metabolizes serotonin. Inhibition of MAO-A leads to increased synaptic serotonin levels and is a mechanism used by some antidepressant drugs.[]

-

MAO-B: Preferentially metabolizes dopamine. MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[6][10]

Some indole derivatives have been found to be potent and selective MAO-B inhibitors, suggesting their potential in treating neurodegenerative diseases.[6][10]

Serotonin Transporter (SERT) Inhibition

The serotonin transporter (SERT) is a protein that facilitates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signal.[12] Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. A number of indole derivatives have been specifically designed as potent and selective SERT inhibitors.[13]

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

IDO is the first and rate-limiting enzyme in the kynurenine pathway, which metabolizes tryptophan.[14][15] In certain pathological states, such as cancer and chronic inflammation, IDO is overexpressed.[16][17] This has two major consequences:

-

Tryptophan Depletion: Depletes the local environment of tryptophan, an essential amino acid for T-cell proliferation.

-

Kynurenine Production: Produces immunosuppressive metabolites.

Together, these effects create an immunosuppressive microenvironment that allows tumors to evade the immune system.[14][17] Therefore, indole-based compounds that can inhibit IDO are being actively investigated as cancer immunotherapies.[15][16][18]

Experimental Workflow: Screening for Enzyme and Transporter Inhibition

A parallel screening approach is efficient for determining if a compound acts on these secondary targets.

Caption: Parallel screening workflow for secondary indole-amine targets.

Protocol 2: Fluorometric MAO-A/B Inhibition Assay

-

Causality: This biochemical assay provides a direct measure of a compound's ability to inhibit MAO enzyme activity. It uses a non-fluorescent substrate that is converted by MAO into a highly fluorescent product. The reduction in fluorescence in the presence of the test compound is proportional to the degree of enzyme inhibition.

-

Methodology:

-

Reagent Preparation: Prepare recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., Amplex Red), and horseradish peroxidase (HRP) in assay buffer.

-

Compound Addition: Add varying concentrations of the test compound to the wells of a black, clear-bottom 96-well plate. Include wells for a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a no-inhibitor (vehicle) control.

-

Enzyme Incubation: Add the MAO enzyme to the wells and pre-incubate with the compound (e.g., 15 minutes at 37°C) to allow for binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate/HRP mixture.

-

Signal Detection: Measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

-

Data Analysis: Calculate the rate of reaction (slope of the kinetic read) for each concentration. Normalize the data to the vehicle control (100% activity) and plot the percent inhibition versus the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value.

-

Structure-Activity Relationships (SAR)

The specific pharmacological profile of an indole-based amine is highly dependent on its chemical structure. Substitutions on the indole ring, the ethylamine side chain, and the terminal amine dictate receptor affinity, functional activity, and metabolic stability.

| Structural Modification | Observed Effect on Mechanism | Example Compound(s) |

| 5-position substitution (e.g., -OH, -OCH₃) | Often increases affinity for 5-HT₂A and 5-HT₁A receptors.[8] | Psilocin (4-OH-DMT), 5-MeO-DMT |

| N,N-dialkylation of terminal amine | Greatly increases psychoactivity and 5-HT₂A affinity compared to primary amine tryptamine. | N,N-Dimethyltryptamine (DMT) |

| Formation of a rigid ring system (ergoline) | Constrains the molecule, often leading to very high affinity and potency at multiple receptors (polypharmacology). | LSD |

| Substitution on indole C2 and C3 | Can shift activity towards MAO inhibition. A coplanar structure of substituents often favors MAO-A inhibition.[19] | Harmine, various synthetic derivatives |

| Fusion of additional rings | Can create potent dual inhibitors of enzymes like cholinesterases or introduce entirely new activities.[20] | Cryptolepine |

An Integrated View of Indole-Amine Action

It is crucial for drug development professionals to adopt a systems-level perspective. An indole-based amine does not act in a vacuum. Its final physiological effect is a result of the integrated output of its interactions with multiple targets. A compound might be a potent 5-HT₂A agonist but also a moderate SERT inhibitor, leading to a synergistic enhancement of serotonergic tone through both increased receptor activation and prolonged synaptic availability.

Caption: Integrated polypharmacology of indole-based amines.

Conclusion and Future Directions

The predicted mechanism of action for any given indole-based amine is a composite of its unique affinity and efficacy profile across a range of biological targets. While primary interactions with serotonin receptors, especially 5-HT₂A, define the effects of many well-known compounds, a deeper understanding requires rigorous investigation of secondary targets like MAO, SERT, and IDO. This polypharmacological approach is not a complication but an opportunity. By systematically characterizing these interactions using the workflows described herein, researchers can better predict in vivo effects, understand off-target liabilities, and rationally design the next generation of indole-based therapeutics for a wide spectrum of disorders, from depression and anxiety to cancer and neurodegeneration. Future research will increasingly focus on biased agonism and the development of compounds with precisely tailored activity profiles to maximize therapeutic benefit while minimizing adverse effects.

References

- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The behavioral pharmacology of hallucinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. New indole derivatives as potent and selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 16. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 3-substituted indole amine derivatives

An In-Depth Technical Guide to 3-Substituted Indole Amine Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Among its many derivatives, 3-substituted indole amines represent a particularly privileged class, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical review for researchers and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of these compounds. We place a special emphasis on their role as modulators of serotonergic systems, which are critical targets for therapies addressing neurological and psychiatric disorders. By synthesizing field-proven insights with detailed experimental protocols and mechanistic pathways, this document serves as an authoritative resource for advancing the design and application of novel 3-substituted indole amine-based therapeutics.

The Enduring Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental heterocyclic motif found in nature and synthetic pharmaceuticals.[2][3] It is the core of the essential amino acid tryptophan, making it a building block for proteins and a precursor to vital neurochemicals like serotonin and melatonin.[2][4] The unique electronic properties of the indole ring, particularly the high electron density at the C3 position, make it a highly reactive nucleophile, facilitating electrophilic substitution and rendering it an ideal scaffold for chemical modification.[3] This inherent reactivity at the 3-position has been extensively exploited by medicinal chemists to generate vast libraries of derivatives with fine-tuned pharmacological profiles.[1][3] Consequently, 3-substituted indoles are integral to numerous marketed drugs, including the anti-migraine triptans (e.g., Sumatriptan), anti-inflammatory agents (e.g., Indomethacin), and various anticancer and antimicrobial agents.[3][4][5]

Synthetic Strategies for 3-Substituted Indole Amines

The synthesis of 3-substituted indole amines can be approached through two primary strategies: constructing the indole core from non-indolic precursors or by direct functionalization of a pre-existing indole ring.

2.1. Building the Indole Core

Methods like the Fischer indole synthesis have historically been used to construct the indole skeleton from scratch.[6] However, modern multicomponent reactions (MCRs) have gained prominence for their efficiency. A notable example is the copper-catalyzed three-component coupling of a 2-aminobenzaldehyde, a secondary amine, and an alkyne.[7] This cascade reaction first forms a propargylamine intermediate which then undergoes an intramolecular cyclization to yield a 3-aminoindoline, which can be subsequently oxidized to the corresponding 3-aminoindole.[7]

2.2. Post-Functionalization of the Indole Ring

Directly introducing an amine-containing substituent at the C3 position is the most common approach. The high nucleophilicity of this position allows for efficient reactions.

-

Condensation Reactions: The Yonemitsu condensation, a three-component reaction involving an indole, an aldehyde, and an active methylene compound (like malononitrile), is a powerful method.[3][8] This reaction can be catalyzed by a range of catalysts, from Brønsted acids and Lewis acids to green alternatives like deep eutectic solvents (DESs) and L-proline, often accelerated by ultrasound.[8][9]

-

Amination via Reduction: Traditional methods involve the nitration or azidation of the indole C3 position, followed by chemical reduction to yield the free amine.[6]

-

Alkylation: Zinc-mediated alkylation using substituted benzyl bromides provides a direct route to attach complex side chains to the 3-position of the indole nitrogen or other positions, which can be crucial for tuning activity.[10]

The choice of synthetic route is dictated by the desired substitution pattern, scalability, and tolerance of various functional groups. The development of green chemistry approaches using catalysts like sodium lauryl sulfate (SDS) in water or DESs highlights a move towards more sustainable synthetic practices.[8][9]

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The biological activity of 3-substituted indole amines is highly dependent on their three-dimensional structure and the nature of the substituents on the indole core and the amine side chain. SAR studies are critical for optimizing lead compounds into clinical candidates.

A primary area of investigation is their interaction with G protein-coupled receptors (GPCRs), particularly serotonin receptors.[11] For instance, in the development of serotonin 5-HT6 receptor ligands, it was found that an N(1)-arylsulfonyltryptamine scaffold showed high potency.[12] Molecular modeling suggested that the conformation of the aminoethyl side chain folds toward the 4-position of the indole ring, a hypothesis supported by the high affinity of conformationally rigid analogs.[12]

Similarly, in the context of HIV-1 fusion inhibitors targeting the gp41 hydrophobic pocket, the linkage between indole rings and the placement of substituents are critical.[13] Studies showed that a 6-6' linkage between two indole moieties was superior to other linkages and that specific substitutions on a terminal benzyl ring could dramatically enhance antiviral potency to submicromolar levels.[10][13]

The following table summarizes key SAR insights for indole derivatives across different therapeutic targets.

| Target/Application | Scaffold Position | Substitution Effect on Activity |

| Serotonin 5-HT2A Receptor | Aminoethyl Side Chain | Rotational restriction can increase affinity and selectivity for 5-HT2 receptors over 5-HT1.[14] |

| Serotonin 5-HT6 Receptor | N1 Position | Substitution with an arylsulfonyl group significantly increases ligand potency.[12] |

| HIV-1 Fusion Inhibition | C3 Position | Substitution with specific benzyl groups is essential for potent antiviral activity.[13] |

| HIV-1 Fusion Inhibition | Indole-Indole Linkage | A 6-6' linkage provides optimal molecular shape for binding compared to 5-5' or 5-6' linkages.[13] |

| Neuroprotection | Indolin-2-one C3 | Methylene substitution with specific di-bromo-hydroxyphenyl groups confers high neuroprotection with low toxicity.[15] |

Diverse Pharmacological Applications

The structural versatility of 3-substituted indole amines translates into a wide spectrum of pharmacological activities.

-

Central Nervous System (CNS) Agents: This is the most prominent application. These derivatives are foundational to drugs for treating depression, anxiety, and migraine.[1][3][11] Their mechanism often involves modulating serotonin receptors like 5-HT1A and 5-HT2A.[11][14] Agonists of the 5-HT2A receptor, for example, are known for their psychedelic effects but are also being explored for their potent anti-inflammatory and antidepressant properties.[16][17]

-

Anticancer Activity: Many natural and synthetic indole derivatives exhibit potent anticancer properties.[4] For example, spiro[indole-3,5′-isoxazoles], synthesized from indoles, have shown promising activity.[6]

-

Antimicrobial Agents: Functionalization at the C3 position has yielded compounds with significant antibacterial and antifungal activity.[4][18]

-

Anti-inflammatory and Analgesic Agents: By modifying a 3-acetyl indole core to create chalcone and pyrazoline derivatives, researchers have developed compounds with significant anti-inflammatory and analgesic potential.[5]

-

Antiviral Agents: As discussed, indole-based compounds have been designed as potent small-molecule inhibitors of HIV-1 fusion by targeting the gp41 protein.[13]

Focus: Modulation of the Serotonin 5-HT2A Receptor Pathway

The serotonin 5-HT2A receptor is a GPCR coupled to the Gq/G11 signaling pathway and is a primary target for many 3-substituted indole amines, including classic psychedelics and atypical antipsychotics.[17] Understanding this pathway is crucial for designing drugs with specific CNS effects.

Upon binding of an agonist (like a tryptamine derivative), the 5-HT2A receptor undergoes a conformational change, activating the Gq alpha subunit. This initiates a downstream signaling cascade:

-

Gq Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Signaling: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). Simultaneously, DAG remains in the membrane and, along with Ca2+, activates Protein Kinase C (PKC). These events lead to a cascade of cellular responses, including neuronal excitation.

Caption: Agonist binding to the 5-HT2A receptor activates the Gq/G11 signaling cascade.

Key Experimental Protocols

The following protocols provide a validated framework for the synthesis and biological evaluation of novel 3-substituted indole amine derivatives.

6.1. Protocol 1: Synthesis via Three-Component Condensation

This protocol describes a general, efficient synthesis of a 3-substituted indole derivative using a deep eutectic solvent (DES) and ultrasound irradiation, adapted from established green chemistry methods.[9]

Methodology:

-

DES Preparation: Prepare the choline chloride:urea DES by mixing choline chloride and urea in a 1:2 molar ratio. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed. Cool to room temperature.

-

Reaction Setup: In a 25 mL round-bottom flask, add indole (1.0 mmol), a selected aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

-

Catalysis and Reaction: Add 2 mL of the prepared DES to the flask. Place the flask in an ultrasonic bath.

-

Irradiation: Irradiate the reaction mixture at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:4 EtOAc/hexane mobile phase). Reaction is typically complete within 30-60 minutes.

-

Workup and Isolation: After completion, add 10 mL of cold water to the reaction mixture. The solid product will precipitate.

-

Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol to afford the pure 2-((1H-indol-3-yl)(aryl)methyl)malononitrile derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

6.2. Protocol 2: In Vitro Functional Assay - Phosphatidylinositol Turnover

This protocol measures the functional agonism of a test compound at the 5-HT2 receptor by quantifying the accumulation of inositol phosphates, a downstream product of the Gq pathway.[14]

Methodology:

-

Cell Culture: Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Labeling: Plate the cells and allow them to adhere. Label the cells by incubating them overnight with myo-[³H]inositol in inositol-free medium. This incorporates the radiolabel into the membrane phosphoinositides (like PIP2).

-

Pre-incubation: Wash the cells to remove excess radiolabel. Pre-incubate the cells in a buffer containing LiCl. Lithium chloride inhibits inositol monophosphatase, causing the radiolabeled inositol phosphates to accumulate within the cell upon receptor stimulation.

-

Compound Treatment: Add varying concentrations of the test 3-substituted indole amine derivative to the cells. Include a known 5-HT2A agonist (e.g., serotonin) as a positive control and a vehicle-only treatment as a negative control. Incubate for 1 hour at 37°C.

-

Extraction: Stop the reaction by adding a cold acid solution (e.g., perchloric acid).

-

Separation: Neutralize the extracts and separate the accumulated [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Quantification: Elute the bound inositol phosphates and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the radioactivity (counts per minute) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for each test compound.

Caption: Workflow from synthesis and purification to in vitro biological screening.

Conclusion and Future Outlook

3-substituted indole amine derivatives remain a profoundly important and versatile scaffold in modern drug discovery. Their rich chemical landscape, enabled by both classical and innovative green synthetic methodologies, allows for precise tuning of their pharmacological properties. The extensive research into their structure-activity relationships has yielded potent and selective modulators for a wide array of biological targets, most notably serotonin receptors, leading to therapies for complex CNS disorders.

The future of this field lies in the pursuit of greater selectivity and novel functionalities. The development of biased agonists, which preferentially activate specific downstream signaling pathways of a receptor, could lead to therapeutics with improved efficacy and fewer side effects. Furthermore, the application of advanced computational modeling and machine learning to predict the activity of novel derivatives will undoubtedly accelerate the discovery of next-generation indole-based drugs. As our understanding of complex diseases deepens, the 3-substituted indole amine core is poised to remain a central and invaluable tool in the development of targeted and effective medicines.

References

- 1. chemijournal.com [chemijournal.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of some 3-substituted indole derivatives, a concise overview [icc.journals.pnu.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 18. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

Potential biological targets of (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

An In-Depth Technical Guide to the Identification of Potential Biological Targets for (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine

Abstract

This compound is a novel small molecule with a chemical structure suggestive of diverse pharmacological potential. Its indole core is a privileged scaffold in drug discovery, while the substituted benzylamine moiety offers additional vectors for molecular interactions. This guide, intended for researchers in drug development and chemical biology, outlines a comprehensive, multi-pronged strategy for the deconvolution of its biological targets. We will move from broad, in silico predictions to unbiased, empirical identification via chemical proteomics, and finally to rigorous biophysical validation of target engagement. The methodologies described herein are designed to be self-validating, providing a robust framework for elucidating the mechanism of action for this and other novel chemical entities.

Structural Analysis and Target Hypothesis Generation

The rational first step in any target identification campaign is a thorough analysis of the molecule's structure to generate an informed hypothesis. The structure of this compound combines three key pharmacophores:

-

The Indole Ring: This bicyclic aromatic system is a cornerstone of neuroactive and anti-cancer compounds. It is structurally similar to the side chain of tryptophan, allowing it to interact with a wide array of protein targets, including serotonin receptors (5-HTRs), dopamine receptors, and various kinases.

-

The Benzylamine Moiety: Benzylamines are common in psychoactive drugs and can interact with monoamine transporters and receptors. The secondary amine provides a key hydrogen bond donor/acceptor site.

-

The 2-Methoxy Group: The methoxy substitution on the benzyl ring introduces steric bulk and electronic effects, potentially conferring selectivity for specific targets. It can influence the molecule's conformation and its ability to fit into hydrophobic pockets within a protein.

Based on these features, we can hypothesize that potential target classes include G-protein coupled receptors (GPCRs), particularly monoamine receptors, ion channels, and intracellular kinases.

A Multi-Pronged Strategy for Target Deconvolution

A successful target identification campaign relies on the integration of computational and experimental approaches. This ensures that predictions are empirically tested and that experimental results are rationalized within a structural framework.

In Silico Target Prediction: A Hypothesis-Driven Starting Point

Before committing to resource-intensive wet lab experiments, in silico methods can rapidly generate a list of plausible protein targets. Reverse docking and pharmacophore screening algorithms compare the 2D/3D structure of our compound against vast libraries of known protein binding sites.

-

Compound Preparation: Generate a 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).

-

Database Selection: Choose a relevant target database such as SwissTargetPrediction, PharmMapper, or similar platforms that correlate small molecule structures with known protein targets.

-

Query Submission: Submit the 3D structure of the compound to the selected server. The algorithm will screen it against a pre-computed library of pharmacophore models derived from protein-ligand complexes in the Protein Data Bank (PDB).

-

Hit List Analysis: The output will be a ranked list of potential protein targets. It is crucial to critically evaluate this list. Prioritize targets that belong to functionally related families or pathways. For example, if multiple serotonin receptor subtypes are identified, this strengthens the hypothesis that the compound is a serotonergic agent.

Caption: Workflow for in silico target prediction.

Unbiased Target Identification via Chemical Proteomics

While in silico methods are powerful, they are limited to known targets. Chemical proteomics, specifically affinity purification coupled with mass spectrometry (AP-MS), offers an unbiased approach to identify direct binding partners in a complex biological sample, such as a cell lysate.

The core of this technique is the synthesis of a chemical probe. This involves modifying our parent compound with a reactive handle for attaching a tag (like biotin) via a linker arm. The choice of linker and attachment point is critical to minimize disruption of the compound's native binding interactions.

-

Probe Synthesis:

-